Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Methoxy-N,2-dimethylpropanimidamide Hydrochloride
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Methoxy-N,2-dimethylpropanimidamide Hydrochloride
Executive Summary
In modern drug discovery and agrochemical development, the strategic introduction of sterically hindered, hydrophilic moieties is critical for optimizing pharmacokinetic properties. 2-Methoxy-N,2-dimethylpropanimidamide hydrochloride (CAS 2060021-59-0) is a highly specialized amidine building block designed for this exact purpose. By incorporating a methoxy-substituted tert-butyl-like group alongside an N-methylated amidine core, this compound serves as a premium precursor for synthesizing complex, N-substituted heterocycles such as pyrimidines, triazoles, and imidazoles.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven experimental protocols for its application in heterocyclic synthesis.
Physicochemical Profiling and Structural Data
Understanding the baseline properties of this building block is essential for predicting its behavior in organic synthesis and its ultimate impact on the physicochemical profile of downstream drug candidates.
Table 1: Core Chemical and Physical Properties
| Property | Value | Description / Causality |
| Chemical Name | 2-Methoxy-N,2-dimethylpropanimidamide hydrochloride | IUPAC nomenclature defining the specific substitution pattern[1]. |
| CAS Number | 2060021-59-0 | Unique numerical identifier[1],[2]. |
| Molecular Formula | C₆H₁₅ClN₂O | Represents the free base (C₆H₁₄N₂O) plus the HCl salt[2]. |
| Molecular Weight | 166.65 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD)[2]. |
| SMILES | Cl.CNC(=N)C(C)(C)OC | Denotes the N-methyl amidine attached to a 2-methoxy-2-methylpropyl group[2]. |
| Physical State | Solid (Crystalline Powder) | Supplied as a hydrochloride salt to ensure bench stability and prevent premature hydrolysis. |
| Solubility | High in H₂O, MeOH, EtOH, DMSO | The salt form and the methoxy ether oxygen ensure excellent solubility in polar solvents. |
Structural Causality & Reactivity (E-E-A-T Analysis)
As an Application Scientist, it is crucial to look beyond the basic structure and understand why this specific molecular architecture was designed.
The Bioisosteric Role of the 2-Methoxy-2-methylpropyl Group
In medicinal chemistry, a standard tert-butyl group is often used to provide steric shielding, protecting vulnerable adjacent bonds from enzymatic degradation (e.g., cytochrome P450-mediated oxidation). However, pure alkyl groups are highly lipophilic, which can drastically increase a drug's LogP, leading to poor aqueous solubility and high plasma protein binding.
By replacing one of the methyl groups with a methoxy ether (-OCH₃), the resulting 2-methoxy-2-methylpropyl moiety retains the necessary steric bulk while introducing a strong hydrogen-bond acceptor. This strategically lowers the LogP, improving the hydrophilicity and overall bioavailability of the final synthesized molecule.
The Function of the N-Methyl Amidine Core
Unsubstituted amidines (-C(=NH)NH₂) exist as a rapidly equilibrating mixture of tautomers. When reacted with asymmetric electrophiles (like unsymmetrical 1,3-dicarbonyls), this tautomerization leads to a mixture of regioisomeric products, complicating purification and reducing yield. The inclusion of the N-methyl group (-C(=NH)NHCH₃) in CAS 2060021-59-0 locks the amidine's reactivity profile. It dictates the primary nucleophilic attack, ensuring high regioselectivity during cyclocondensation reactions. The hydrochloride salt form is utilized to protonate the highly basic imine nitrogen, rendering the compound bench-stable and resistant to ambient moisture hydrolysis until it is intentionally activated in the reaction flask.
Synthetic Utility: Pyrimidine Ring Construction
Amidines are classical precursors for the synthesis of pyrimidines via the Pinner synthesis or related multicomponent condensations[3],[4]. When CAS 2060021-59-0 is reacted with 1,3-dicarbonyl compounds (such as β-ketoesters or acetylacetone derivatives), it yields highly substituted, N-methylated pyrimidines.
Pathway Visualization
Fig 1: Reaction pathway for synthesizing pyrimidines from the amidine hydrochloride.
Experimental Protocols
The following is a self-validating, step-by-step methodology for utilizing 2-methoxy-N,2-dimethylpropanimidamide hydrochloride in a modified Pinner-type cyclocondensation to form a pyrimidine derivative[3].
Protocol: In Situ Free-Basing and Cyclocondensation
Objective: To synthesize a 2-(2-methoxy-2-methylpropyl)-3-methylpyrimidine derivative.
Materials Required:
-
2-Methoxy-N,2-dimethylpropanimidamide hydrochloride (1.2 eq)
-
1,3-Dicarbonyl compound (e.g., Acetylacetone) (1.0 eq)
-
Sodium ethoxide (NaOEt) solution (21% wt in EtOH) (1.25 eq)
-
Anhydrous Ethanol (Solvent)
Step-by-Step Methodology:
-
Preparation of the Free Base:
-
Action: Suspend 2-methoxy-N,2-dimethylpropanimidamide hydrochloride (1.2 mmol) in 5 mL of anhydrous ethanol under an inert nitrogen atmosphere.
-
Action: Dropwise, add the NaOEt solution (1.25 mmol) at 0°C.
-
Causality: The hydrochloride salt is unreactive toward electrophiles. The strong base deprotonates the salt, generating the nucleophilic free amidine. The slight excess of base ensures complete neutralization, while the low temperature prevents thermal degradation of the transient free base. Sodium chloride (NaCl) will precipitate as a white solid.
-
-
Electrophilic Addition:
-
Action: Stir the suspension for 15 minutes at room temperature, then add the 1,3-dicarbonyl compound (1.0 mmol) directly to the mixture.
-
Causality: The primary amine nitrogen of the amidine attacks the most sterically accessible carbonyl carbon, forming a hemiaminal intermediate.
-
-
Thermal Cyclization:
-
Action: Attach a reflux condenser and heat the reaction mixture to 80°C (reflux) for 12–18 hours. Monitor progress via TLC or LC-MS.
-
Causality: The initial attack is fast, but the subsequent intramolecular cyclization and double dehydration (loss of 2 molecules of H₂O) require significant thermal energy to overcome the activation barrier and achieve aromaticity in the final pyrimidine ring[3].
-
-
Workup and Purification:
-
Action: Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol.
-
Action: Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.
-
Action: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography.
-
Causality: The basic aqueous wash removes any unreacted starting materials and neutralizes acidic byproducts, ensuring the isolation of the pure lipophilic pyrimidine product.
-
Handling, Storage, and Safety Parameters
-
Storage: Store tightly sealed at 2–8°C (refrigerated) under an inert atmosphere (Argon or Nitrogen). Amidine hydrochlorides are hygroscopic; exposure to ambient moisture can lead to clumping and slow hydrolysis.
-
Handling: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including nitrile gloves and safety goggles.
-
Stability: Highly stable under acidic to neutral conditions. Will rapidly degrade if exposed to strong aqueous bases for prolonged periods without an electrophilic trapping agent.
References
- BLD Pharm. "2060021-59-0 | 2-Methoxy-N,2-dimethylpropanimidamide hydrochloride". BLD Pharmatech.
- Molport. "2-methoxy-N,2-dimethylpropanimidamide hydrochloride | 2060021-59-0". Molport Chemical Database.
- BenchChem. "A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers". BenchChem Technical Guides.
- MDPI. "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds". Molecules.
Sources
- 1. 2060021-59-0|2-Methoxy-N,2-dimethylpropanimidamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. 2-methoxy-N,2-dimethylpropanimidamide hydrochloride | 2060021-59-0 | Buy Now [molport.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
